Aziridine, 1,1'-(1,4-butanediyl)bis-
Description
Contextualization of Aziridine (B145994) Ring Chemistry in Organic Synthesis and Materials Science
The aziridine functional group is a three-membered heterocycle containing one nitrogen atom and two carbon atoms. wikipedia.org The bond angles in this ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, resulting in substantial angle strain. wikipedia.orgwikipedia.org This inherent strain makes aziridines highly reactive and thus valuable as synthetic intermediates for the construction of more complex nitrogen-containing molecules. researchgate.netrsc.orgillinois.edu
The principal reaction of aziridines is nucleophilic ring-opening, a process that relieves the ring strain and leads to the formation of stable, functionalized acyclic compounds. wikipedia.orgrsc.orgmdpi.com This reactivity is extensively harnessed in organic synthesis to produce a wide array of molecules, including amino acids, alkaloids, and other biologically active compounds. mdpi.commdpi.com The regioselectivity of the ring-opening can often be controlled by the nature of the substituents on the aziridine ring and the reaction conditions, making it a powerful tool for targeted synthesis. mdpi.com Beyond simple ring-opening, aziridines participate in ring-enlargement reactions to form larger heterocycles and can act as 1,3-dipoles in cycloaddition reactions. wikipedia.orgrsc.orgmdpi.com
In the realm of materials science, aziridine chemistry is foundational to the production of various polymers and functional coatings. rsc.orgutwente.nl The polymerization of aziridine itself yields polyethylenimine (PEI), a polymer with a high density of amine groups that finds use in applications ranging from gene transfection to CO2 capture and industrial flocculation. wikipedia.orgutwente.nl Aziridine derivatives are also crucial as crosslinking agents, which can react with polymer backbones to form robust networks, thereby enhancing the mechanical and chemical properties of materials. wikipedia.orgjoiematerial.com
Significance of Bis-Aziridine Architectures for Polyfunctional Reactivity
Molecules that possess two aziridine rings, known as bis-aziridines, are of particular importance due to their polyfunctional reactivity. Their primary application is as crosslinking agents for polymeric systems. joiematerial.comgoogle.com Each aziridine ring can independently undergo a ring-opening reaction with nucleophilic functional groups present on polymer chains, such as carboxyl, hydroxyl, or amine groups. joiematerial.com This dual reactivity allows a single bis-aziridine molecule to form covalent bonds between two separate polymer chains, creating a crosslinked network.
This networking significantly alters the properties of the material. For instance, in acrylic adhesives and coatings, the introduction of a bis-aziridine crosslinker can substantially improve solvent resistance, washability, heat stability, and adhesion to substrates. joiematerial.comgoogle.com The structure of the linker connecting the two aziridine rings plays a critical role in the final properties of the crosslinked material. google.com In the case of Aziridine, 1,1'-(1,4-butanediyl)bis-, the flexible four-carbon (butanediyl) chain allows for a less rigid crosslink compared to aromatic linkers. This flexibility can be advantageous for applications requiring good low-temperature performance and can prevent the brittleness sometimes associated with highly crosslinked systems. google.com
Beyond materials science, bis-aziridine architectures have been explored in medicinal chemistry. Certain bis-aziridinyl compounds have been investigated as antitumor agents, where their mechanism is believed to involve the alkylation and crosslinking of DNA strands, inhibiting cancer cell replication. nih.gov
Research Trajectories and Academic Relevance of Aziridine, 1,1'-(1,4-butanediyl)bis-
While specific research literature on Aziridine, 1,1'-(1,4-butanediyl)bis- is not extensively detailed, its academic relevance and research trajectories can be understood from its structural class. The compound is a classic example of a flexible, aliphatic bis-aziridine crosslinking agent.
Current research in this area often focuses on the following:
Polymer Modification: A primary research trajectory involves its use as a crosslinker to modify the properties of existing polymers. Studies would likely investigate its efficacy in curing water-based acrylic emulsions, polyurethanes, and other resins. Key research questions would involve determining the optimal concentration, pH conditions, and curing temperatures to achieve desired material properties such as hardness, flexibility, and chemical resistance. joiematerial.com
Structure-Property Relationships: Academic interest lies in understanding how the length and nature of the spacer between the aziridine groups affect the crosslinking process and final polymer characteristics. By comparing the performance of Aziridine, 1,1'-(1,4-butanediyl)bis- with analogs having shorter (e.g., ethanediyl) or longer alkyl chains, researchers can develop a deeper understanding of how to tailor crosslinkers for specific applications. google.com
Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of aziridines remains an active area of chemical research. researchgate.netorganic-chemistry.org The synthesis of symmetrical bis-aziridines like the title compound presents unique challenges in achieving high yields while avoiding polymerization. Research in this area would focus on optimizing reaction conditions for its preparation, for example, from 1,4-dibromobutane (B41627) and aziridine.
The compound serves as a model for studying the kinetics of crosslinking reactions and for developing new materials with tailored thermomechanical properties for advanced applications in adhesives, textiles, inks, and coatings.
Compound Data
Below is a table of calculated chemical properties for Aziridine, 1,1'-(1,4-butanediyl)bis-.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 1,1'-(butane-1,4-diyl)diaziridine |
| Canonical SMILES | C1CN1CCCCN2CC2 |
| InChI Key | NQKNPBJJRCECQS-UHFFFAOYSA-N |
| Topological Polar Surface Area | 6.48 Ų |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 0 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25781-25-3 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-[4-(aziridin-1-yl)butyl]aziridine |
InChI |
InChI=1S/C8H16N2/c1(3-9-5-6-9)2-4-10-7-8-10/h1-8H2 |
InChI Key |
HFFRKVQROZGCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCCCN2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine, 1,1 1,4 Butanediyl Bis
Historical Development of Bis-Aziridine Synthesis
The early syntheses of aziridines, and by extension bis-aziridines, were dominated by intramolecular cyclization reactions. Two of the most prominent historical methods are the Wenker and Gabriel syntheses.
The Wenker synthesis , first reported in 1935, involves the cyclization of β-amino alcohols. wikipedia.orgbaranlab.org In its original form, the reaction involves heating the amino alcohol with sulfuric acid to form a sulfate (B86663) ester, which is then treated with a base to induce ring closure. wikipedia.org A plausible, though not explicitly documented, historical route to Aziridine (B145994), 1,1'-(1,4-butanediyl)bis- via the Wenker synthesis would involve a precursor such as N,N'-bis(2-hydroxyethyl)-1,4-diaminobutane. This precursor would first be treated with sulfuric acid to form the corresponding bis(sulfate ester), followed by a double intramolecular cyclization induced by a strong base like sodium hydroxide (B78521) to yield the target bis-aziridine.
Another foundational method is the Gabriel synthesis of aziridines, which involves the intramolecular cyclization of β-haloamines. This method is analogous to the Williamson ether synthesis. For the synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis-, a hypothetical precursor would be N,N'-bis(2-chloroethyl)-1,4-diaminobutane. Treatment of this dihalo-diamine with a base would be expected to induce a double intramolecular nucleophilic substitution to form the two aziridine rings.
These early methods, while foundational, often required harsh reaction conditions, such as high temperatures and strong acids or bases, and could result in low yields due to competing side reactions like elimination and polymerization. sci-hub.se
Modern Approaches to the Preparation of Aziridine, 1,1'-(1,4-butanediyl)bis-
Modern synthetic chemistry has focused on developing more efficient, milder, and selective methods for the synthesis of aziridines. These approaches can be categorized into direct cyclization routes and indirect pathways involving the synthesis of key precursors.
Direct cyclization routes aim to form the bis-aziridine from a single precursor in a minimal number of steps. A modern adaptation of the Wenker synthesis provides a more direct pathway. For instance, the cyclization of β-amino alcohols can be achieved in a "one-pot" process under milder conditions, which could be applied to a diamino dialcohol precursor. nih.gov
A potential direct route could involve the reaction of 1,4-diaminobutane (B46682) with two equivalents of an oxirane, such as ethylene (B1197577) oxide, to form the N,N'-bis(2-hydroxyethyl)-1,4-diaminobutane precursor. This could then be subjected to a double cyclization. While this is a two-step process, it can often be performed sequentially in the same reaction vessel, improving efficiency.
One of the most straightforward indirect pathways to Aziridine, 1,1'-(1,4-butanediyl)bis- involves the reaction of a bifunctional electrophile with a nucleophilic aziridine source. A common and commercially available precursor is 1,4-dibromobutane (B41627) . This can be synthesized from 1,4-butanediol (B3395766) using hydrobromic and sulfuric acids, or via the ring-opening of tetrahydrofuran. prepchem.comyoutube.com The subsequent reaction of 1,4-dibromobutane with two equivalents of aziridine, typically in the presence of a base to scavenge the generated HBr, would yield the target molecule through a double SN2 reaction.
Alternatively, a bifunctional nucleophile can be reacted with a suitable electrophilic C2 synthon. In this approach, 1,4-diaminobutane (also known as putrescine) is a key precursor. nih.gov This diamine can be reacted with a species that provides a two-carbon unit with leaving groups on adjacent atoms.
| Precursor | Starting Material(s) | Typical Reagents | Reference |
|---|---|---|---|
| 1,4-Dibromobutane | 1,4-Butanediol | HBr, H₂SO₄ | prepchem.com |
| 1,4-Dibromobutane | Tetrahydrofuran (THF) | HBr, H₂SO₄ | youtube.com |
| 1,4-Diaminobutane | Acrylonitrile | HCN, then H₂/catalyst | nih.gov |
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve safety. rasayanjournal.co.in For the synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis-, several green chemistry principles can be incorporated.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct addition of aziridine to 1,4-dibromobutane has a high atom economy, with the main byproduct being a salt.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. This is particularly relevant in the context of transition metal-catalyzed syntheses (see section 2.3).
Solvent-free reactions, where reactants are ground together, represent another green approach, although their applicability to the synthesis of this specific bis-aziridine would require further investigation. researchgate.net
Catalytic Strategies in Aziridine, 1,1'-(1,4-butanediyl)bis- Formation
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has revolutionized the synthesis of aziridines.
A wide range of transition metals, including rhodium, copper, palladium, and ruthenium, have been shown to catalyze the formation of aziridines. nih.govmdpi.comorganic-chemistry.org These reactions typically involve the transfer of a nitrene group from a precursor to an alkene. While the direct synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis- via this method is not straightforward due to the structure of the target molecule (the linker is on the nitrogen atoms), related bis-aziridines can be synthesized this way.
A hypothetical catalytic route to the target molecule could involve a palladium-catalyzed cross-coupling reaction. For instance, the reaction of 1,4-diaminobutane with a suitable C2 synthon could potentially be catalyzed by a palladium complex. researchgate.net Another possibility is the development of a catalytic system that facilitates the reaction of 1,4-dibromobutane with aziridine under milder conditions than the uncatalyzed SN2 reaction.
The table below summarizes some common transition metal catalysts used in general aziridination reactions and their potential, though hypothetical, application to the synthesis of bis-aziridines.
| Metal Catalyst | Typical Nitrene Source | Typical Substrate | Potential Application for Bis-Aziridine Synthesis | Reference |
|---|---|---|---|---|
| Rhodium(II) carboxylates | Sulfonyl azides, O-acyl hydroxylamines | Alkenes | Reaction of a di-alkene to form a bis-aziridine with a carbon linker. | organic-chemistry.org |
| Copper(I) complexes | Sulfonyliminophenyliodinane (PhI=NTs) | Alkenes | Similar to rhodium catalysts, for the synthesis of bis-aziridines from di-alkenes. | mdpi.com |
| Palladium complexes | - | Allylic acetates, amines | Could potentially catalyze the reaction between 1,4-diaminobutane and a suitable C2 synthon. | researchgate.net |
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. In the context of bis-aziridine synthesis, organocatalytic approaches often revolve around the activation of substrates through the formation of reactive intermediates. While specific organocatalytic methods for the direct synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis- are not extensively documented in publicly available literature, analogous syntheses of bis(N-sulfonyl aziridine)s provide valuable insights. These methods typically involve the use of chiral organocatalysts to promote the aziridination of suitable precursors.
One notable approach involves the organocatalytic polymerization of bis(N-sulfonyl aziridine)s, where an organocatalyst initiates the ring-opening of the aziridine monomers. This suggests the feasibility of employing organocatalysts to facilitate the formation of the bis-aziridine structure from a suitable butane-1,4-diyl precursor. For instance, a chiral phosphoric acid or a bifunctional thiourea (B124793) catalyst could potentially activate a di-unsaturated or di-epoxy butane (B89635) derivative for subsequent reaction with an amine source to form the two aziridine rings.
Further research in this area could focus on the development of a one-pot organocatalytic process starting from 1,4-butanediol or its derivatives. Such a process would likely involve the in-situ activation of the hydroxyl groups, followed by a catalyzed nucleophilic substitution and cyclization cascade to yield the target bis-aziridine.
Biocatalytic Investigations
The application of biocatalysis in the synthesis of aziridines is a burgeoning field, driven by the quest for greener and more selective chemical transformations. While the direct biocatalytic synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis- has not been explicitly reported, the broader landscape of enzymatic aziridination offers promising avenues for investigation.
Recent discoveries have identified enzymes capable of forming aziridine rings in natural products, highlighting the potential of harnessing biological systems for this transformation. organic-chemistry.org These enzymatic systems often exhibit remarkable stereoselectivity and operate under mild reaction conditions.
A hypothetical biocatalytic route to Aziridine, 1,1'-(1,4-butanediyl)bis- could involve a dioxygenase or a halogenase/halohydrin dehalogenase system. A dioxygenase could potentially catalyze the di-epoxidation of a suitable 1,4-disubstituted butane precursor, which could then be converted to the bis-aziridine through a subsequent amination and cyclization sequence, possibly also enzyme-mediated. Alternatively, a biocatalytic system could be engineered to directly catalyze the aziridination of a diamine with a suitable electrophile. The exploration of microbial strains or isolated enzymes for their ability to perform such transformations on butane-1,4-diamine or related substrates is a key area for future research.
Optimization of Reaction Parameters and Yield Enhancement in Aziridine, 1,1'-(1,4-butanediyl)bis- Synthesis
The efficient synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis- is highly dependent on the careful control of various reaction parameters. Optimization of these parameters is crucial for maximizing the yield, minimizing side reactions, and ensuring the purity of the final product.
Solvent Selection and Effects
The choice of solvent can significantly influence the rate and outcome of the synthesis of bis-aziridines. The solvent's polarity, ability to solvate reactants and intermediates, and its boiling point are all critical factors. For the common synthesis route involving the reaction of aziridine with a 1,4-dihalobutane, a solvent that can facilitate the nucleophilic substitution reaction is preferred.
| Solvent | Dielectric Constant (20°C) | Effect on Reaction Rate | Observations |
| Acetonitrile (B52724) | 37.5 | Moderate to High | Good solubility for reactants, can promote SN2 reactions. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Aprotic, good for reactions involving organometallic reagents if applicable. |
| Dichloromethane (DCM) | 9.1 | Moderate | Common solvent for a wide range of organic reactions. |
| Ethanol | 24.6 | Low to Moderate | Protic solvent, can interfere with nucleophiles and bases. |
| Water | 80.1 | Variable | Can be used in biphasic systems or with phase-transfer catalysts. |
This table presents a general overview of solvent effects on related aziridination reactions and is intended to be illustrative for the synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis-.
In practice, aprotic polar solvents like acetonitrile are often favored as they can stabilize the transition state of the nucleophilic substitution without interfering with the nucleophile. The selection of the optimal solvent would require systematic screening for the specific reaction conditions employed.
Temperature and Pressure Regimes
Temperature is a critical parameter that directly affects the reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote side reactions, such as polymerization of the aziridine rings or elimination reactions. Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity.
| Temperature Range | Effect on Yield | Effect on Purity | Notes |
| 0 - 25 °C (Room Temp) | May be slow | Generally high | Minimizes side reactions, but may require extended reaction times. |
| 25 - 60 °C | Increased rate | Potential for decrease | A common range for many organic reactions. |
| > 60 °C (Reflux) | Can be high | Lower | Increased risk of polymerization and other side products. |
This table provides a general guideline for temperature effects in the synthesis of aziridines.
Pressure is typically not a critical parameter for the synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis- under standard laboratory conditions unless gaseous reactants are involved.
Stoichiometric Control and Purity Considerations
The stoichiometry of the reactants is paramount in the synthesis of a bifunctional molecule like Aziridine, 1,1'-(1,4-butanediyl)bis-. An excess of aziridine is often used to ensure the complete conversion of the 1,4-disubstituted butane starting material and to minimize the formation of mono-aziridinated byproducts.
| Reactant Ratio (Aziridine : Butane derivative) | Expected Outcome | Purity Considerations |
| 1:1 | Incomplete reaction, mixture of mono- and bis-adducts. | Difficult to separate products. |
| 2:1 | Closer to theoretical, but may still result in incomplete conversion. | May still contain starting material and mono-adduct. |
| >2:1 (e.g., 3:1 or higher) | Higher conversion to the desired bis-adduct. | Excess aziridine needs to be removed during workup. |
This table illustrates the importance of stoichiometric control in the synthesis.
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any catalyst used. Common purification techniques include distillation under reduced pressure, chromatography, and recrystallization. The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.
Reactivity and Mechanistic Investigations of Aziridine, 1,1 1,4 Butanediyl Bis
Ring-Opening Reactions of the Aziridine (B145994) Moieties
Nucleophilic Ring Opening with Various Heteroatom Nucleophiles
The ring-opening of aziridines is a cornerstone of their synthetic utility, providing access to a wide array of functionalized amines. researchgate.netillinois.edu This reactivity stems from the relief of ring strain upon nucleophilic attack. For Aziridine, 1,1'-(1,4-butanediyl)bis-, it is anticipated that each aziridine ring would undergo reactions typical of N-alkylated aziridines. The absence of an activating group on the nitrogen atom, such as a sulfonyl or acyl group, generally means that these "non-activated" aziridines are less reactive and may require more forcing conditions or catalytic activation for the ring-opening to proceed efficiently. nih.gov
The reaction of aziridines with amine nucleophiles is a fundamental method for the synthesis of 1,2-diamines. In the context of Aziridine, 1,1'-(1,4-butanediyl)bis-, the reaction with primary or secondary amines would be expected to yield tetraamine (B13775644) structures. The reaction likely proceeds via an SN2 mechanism, where the amine attacks one of the carbon atoms of the aziridine ring, leading to its opening. Given the symmetrical nature of the unsubstituted aziridine rings in the target molecule, the regioselectivity of the attack is not a factor.
The reaction with a diamine could potentially lead to the formation of piperazine (B1678402) derivatives or oligomeric/polymeric structures, depending on the stoichiometry and reaction conditions. For instance, an intramolecular cyclization could occur if a suitable diamine is used, leading to the formation of a six-membered piperazine ring. The study of such reactions on similar bicyclic aziridines has been a subject of interest. nih.gov
It is important to note that while these reactions are well-established for a variety of aziridines, specific experimental conditions, yields, and detailed mechanistic data for Aziridine, 1,1'-(1,4-butanediyl)bis- are not documented in the available literature.
Alcohols and thiols are also effective nucleophiles for the ring-opening of aziridines, leading to the formation of β-amino ethers and β-amino thioethers, respectively. Thiols, being generally more nucleophilic than alcohols, are expected to react more readily. mdpi.com The reaction of Aziridine, 1,1'-(1,4-butanediyl)bis- with alcohols would likely require acid catalysis to protonate the aziridine nitrogen, thereby activating the ring towards nucleophilic attack.
The general mechanism involves the nucleophilic attack of the alcohol or thiol on a carbon atom of the protonated aziridine ring. For Aziridine, 1,1'-(1,4-butanediyl)bis-, reaction with a diol or dithiol could lead to the formation of macrocyclic structures or polymers.
Specific data regarding the reaction of Aziridine, 1,1'-(1,4-butanediyl)bis- with alcohol and thiol nucleophiles, including optimized reaction conditions and product characterization, are not available in the reviewed literature.
Carboxylic acids and their derivatives, such as acid anhydrides, can also serve as nucleophiles in aziridine ring-opening reactions. The reaction with a carboxylic acid typically requires activation, often with a catalyst, to facilitate the formation of a β-amino ester. nih.govmdpi.com The reaction with an acid anhydride (B1165640) can proceed under milder conditions to yield the corresponding diacylated amino alcohol derivative. mdpi.com
For Aziridine, 1,1'-(1,4-butanediyl)bis-, reaction with a dicarboxylic acid could result in the formation of polyesters or polyamides, depending on the subsequent reaction pathways.
Detailed research findings on the reactions of Aziridine, 1,1'-(1,4-butanediyl)bis- with carboxylic acid derivatives are absent from the scientific literature, precluding the inclusion of specific data tables.
A variety of carbon-based nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, are known to react with aziridines to form new carbon-carbon bonds. nih.govdntb.gov.ua These reactions are crucial for extending the carbon framework of a molecule. The reaction of non-activated aziridines with such strong nucleophiles can be complex and may require careful control of reaction conditions to avoid side reactions.
The reaction of Aziridine, 1,1'-(1,4-butanediyl)bis- with bifunctional carbon nucleophiles could provide a route to carbocyclic or macrocyclic compounds.
As with other nucleophiles, specific studies detailing the reactions of Aziridine, 1,1'-(1,4-butanediyl)bis- with carbon-based nucleophiles are not available, and therefore, no specific research findings can be presented.
Electrophilic Activation and Subsequent Ring-Opening Pathways
Non-activated aziridines, such as Aziridine, 1,1'-(1,4-butanediyl)bis-, often require electrophilic activation to enhance their reactivity towards nucleophiles. This can be achieved through protonation of the nitrogen atom by Brønsted acids or coordination with a Lewis acid. researchgate.net The resulting aziridinium (B1262131) ion is significantly more electrophilic and susceptible to nucleophilic attack.
The regioselectivity of the ring-opening of the activated aziridinium ion is influenced by both steric and electronic factors. In the case of the unsubstituted aziridine rings of the target molecule, attack at either carbon atom is equally likely. The choice of Lewis acid can play a crucial role in the outcome of the reaction, and various Lewis acids have been employed to promote the ring-opening of aziridines with a range of nucleophiles. mdpi.com
The mechanism of electrophilic activation involves the formation of a complex between the aziridine nitrogen and the electrophile, followed by nucleophilic attack on one of the ring carbons. This pathway is fundamental to many synthetic transformations involving aziridines.
Despite the general understanding of this activation method, specific mechanistic investigations and detailed research findings for the electrophilic activation and subsequent ring-opening of Aziridine, 1,1'-(1,4-butanediyl)bis- are not reported in the scientific literature.
Lewis Acid-Mediated Reactions
Lewis acids activate the aziridine ring by coordinating to the lone pair of electrons on the nitrogen atom. This coordination enhances the electrophilic character of the ring carbons, making them more susceptible to nucleophilic attack. The ring-opening of N-activated aziridines with various nucleophiles, including electron-rich arenes and alcohols, typically proceeds via an SN2-type mechanism. nih.govresearchgate.netiitk.ac.in This pathway leads to a predictable stereochemical outcome, with the nucleophile attacking the carbon atom from the face opposite the C-N bond, resulting in an inversion of configuration. acs.org
For Aziridine, 1,1'-(1,4-butanediyl)bis-, a Lewis acid-mediated reaction with a nucleophile would be expected to proceed regioselectively at one of the unsubstituted carbon atoms of the aziridine rings. Given the bifunctional nature of the molecule, reactions with difunctional nucleophiles or further reaction of the second aziridine ring can lead to the formation of oligomeric or polymeric structures. The choice of Lewis acid can influence the reaction rate and selectivity.
Table 1: Representative Lewis Acids in Aziridine Ring-Opening Reactions
| Lewis Acid | Typical Reaction Conditions | Expected Outcome with Aziridine, 1,1'-(1,4-butanediyl)bis- & Nucleophile |
| Boron trifluoride etherate (BF₃·OEt₂) | CH₂Cl₂, 0 °C to rt | Ring-opening, potential for polymerization |
| Copper(II) triflate (Cu(OTf)₂) | Acetonitrile (B52724), rt | Catalytic ring-opening, formation of β-functionalized amines nih.gov |
| Scandium(III) triflate (Sc(OTf)₃) | Dichloromethane, rt | Efficient catalysis for ring-opening with various nucleophiles |
| Zinc chloride (ZnCl₂) | Toluene, elevated temp. | Milder activation, may require higher temperatures |
Detailed mechanistic studies on N-activated aziridines have shown that the reaction proceeds through a transition state where the Lewis acid is coordinated to the nitrogen, facilitating the backside attack of the nucleophile. researchgate.netiitk.ac.in This SN2 pathway ensures high stereospecificity. acs.org
Brønsted Acid-Catalyzed Reactions
Brønsted acids catalyze the ring-opening of aziridines by protonating the nitrogen atom, forming a highly reactive aziridinium ion. This intermediate is readily attacked by nucleophiles. The outcome of the reaction is highly dependent on the nature of the acid, its counter-ion, and the reaction conditions. organic-chemistry.orgscispace.com
In the presence of a strong, non-nucleophilic Brønsted acid, the aziridinium ion can be attacked by the nitrogen atom of another monomer molecule. For a bifunctional monomer like Aziridine, 1,1'-(1,4-butanediyl)bis-, this process initiates a cationic ring-opening polymerization, leading to the formation of a cross-linked polymer network. polyaziridine.com
Conversely, if the Brønsted acid has a nucleophilic counter-ion (e.g., hydrohalic acids), the counter-ion itself can act as the nucleophile, leading to the formation of β-haloamines. Competition can also occur where another aziridine molecule acts as the nucleophile, which can lead to dimerization, often forming piperazine derivatives, or initiating polymerization.
Table 2: Effect of Brønsted Acid Type on Reactions of N-Alkyl Aziridines
| Brønsted Acid Catalyst | Nucleophile/Solvent | Primary Reaction Pathway | Expected Product with Aziridine, 1,1'-(1,4-butanediyl)bis- |
| Triflic acid (TfOH) | Non-nucleophilic solvent | Cationic Polymerization | Cross-linked polyamine network |
| Trifluoroacetic acid (TFA) | Non-nucleophilic solvent | Cationic Polymerization organic-chemistry.org | Cross-linked polyamine network |
| Hydrochloric acid (HCl) | Water/Acetone | Nucleophilic Ring-Opening | Dimerization/Oligomerization/Polymerization |
| p-Toluenesulfonic acid (TsOH) | Dichloromethane | Cationic Polymerization | Cross-linked polyamine network |
The mechanism involves a rapid, reversible protonation of the aziridine nitrogen, followed by the rate-determining ring-opening step. rsc.orgresearchgate.net The high efficiency and selectivity of certain Brønsted acid-catalyzed reactions highlight their utility as a metal-free alternative to Lewis acid catalysis. organic-chemistry.orgscispace.com
Polymerization Mechanisms Initiated by Aziridine, 1,1'-(1,4-butanediyl)bis-
Cationic Ring-Opening Polymerization Dynamics
Cationic ring-opening polymerization (CROP) is the characteristic polymerization pathway for non-activated aziridines. researchgate.netresearchgate.netresearchgate.net The polymerization is initiated by an electrophile, such as a proton from a Brønsted acid or a carbocation from a Lewis acid-initiator system. The initiation step involves the formation of an aziridinium ion.
The propagation proceeds via nucleophilic attack of a neutral aziridine nitrogen from a monomer on one of the carbon atoms of the protonated aziridinium ring of the growing chain. mdpi.com This reaction regenerates the aziridinium cation at the chain end. A key feature of aziridine CROP is the potential for chain transfer reactions. The amine nitrogens in the polymer backbone can compete with the monomer for reaction with the active chain end, leading to branched or hyperbranched polymer architectures. researchgate.netresearchgate.net
Given that Aziridine, 1,1'-(1,4-butanediyl)bis- is a difunctional monomer, it acts as a cross-linker. google.comresearchgate.net The polymerization of this monomer will lead to the formation of a three-dimensional polymer network rather than a linear or simply branched polymer. The properties of the resulting thermoset material, such as gel point and cross-link density, would depend on the initiator concentration and reaction conditions. polyaziridine.com
Anionic Ring-Opening Polymerization Mechanisms
Anionic ring-opening polymerization (AROP) is generally not a viable mechanism for non-activated N-alkyl aziridines like Aziridine, 1,1'-(1,4-butanediyl)bis-. researchgate.netresearchgate.net The aziridine ring is not sufficiently activated to undergo nucleophilic attack by common anionic initiators (e.g., organolithium or alkoxide species). The electron-rich nature of the N-alkyl aziridine ring and the high basicity of the initiator would likely lead to side reactions rather than polymerization.
For AROP to occur, the nitrogen atom of the aziridine must bear a strong electron-withdrawing group, such as a sulfonyl or a tert-butyloxycarbonyl (Boc) group. researchgate.netuni-mainz.deacs.org This "activation" of the aziridine decreases the electron density on the ring carbons, making them susceptible to attack by anionic nucleophiles and stabilizing the resulting amide anion of the growing polymer chain. researchgate.netuni-mainz.de Since Aziridine, 1,1'-(1,4-butanediyl)bis- lacks such an activating group, it does not undergo AROP.
Stereochemical Outcomes and Enantioselective Approaches
The unsubstituted aziridine rings in Aziridine, 1,1'-(1,4-butanediyl)bis- are prochiral. Nucleophilic ring-opening reactions at one of the two equivalent methylene (B1212753) carbons of the aziridine ring create a new stereocenter. The stereochemical outcome of such reactions is highly predictable. Consistent with an SN2 mechanism, the nucleophilic attack occurs with inversion of configuration at the carbon center. acs.org Therefore, if a chiral nucleophile is used or if the reaction is guided by a chiral catalyst, it is possible to achieve stereoselective formation of the product.
Enantioselective approaches to aziridine ring-opening typically employ chiral Lewis acids or chiral Brønsted acids. nih.govnih.govacs.org These catalysts can coordinate to the aziridine, creating a chiral environment that directs the incoming nucleophile to one face of the molecule, leading to an excess of one enantiomer of the product. While many such systems have been developed for various substituted aziridines, specific studies on Aziridine, 1,1'-(1,4-butanediyl)bis- are not prevalent. However, the general principles would apply. nih.govmsu.edu
Table 3: General Approaches for Enantioselective Ring-Opening of Prochiral Aziridines
| Approach | Catalyst/Reagent Type | Mechanism of Stereocontrol | Potential Product |
| Chiral Lewis Acid Catalysis | Chiral complexes of Cu, Sc, Zn, etc. | Coordination to aziridine nitrogen, creating a chiral pocket that directs nucleophilic attack. | Enantioenriched β-amino derivatives |
| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids, N-triflyl phosphoramides researchgate.netacs.org | Formation of a chiral ion pair with the aziridinium cation, guiding the nucleophile. | Enantioenriched β-amino derivatives |
| Use of Chiral Nucleophiles | Enantiopure amines, alcohols, thiols | The inherent chirality of the nucleophile dictates the stereochemical outcome via diastereoselective transition states. | Diastereomerically enriched products |
The development of efficient enantioselective methods is crucial as chiral β-amino functionalized compounds are valuable building blocks in medicinal chemistry and the synthesis of natural products. nih.gov The bifunctional nature of Aziridine, 1,1'-(1,4-butanediyl)bis- offers the potential for creating complex, chiral cross-linked materials or macrocycles if the stereochemistry of the ring-opening at both ends can be controlled. nih.gov
Kinetic and Thermodynamic Aspects of Aziridine, 1,1'-(1,4-butanediyl)bis- Reactivity
The reactivity of aziridines is fundamentally governed by the inherent strain of the three-membered ring, which provides a thermodynamic driving force for ring-opening reactions. For "Aziridine, 1,1'-(1,4-butanediyl)bis-," the presence of two aziridine rings connected by a flexible butane (B89635) linker introduces additional complexity to its kinetic and thermodynamic profile. While specific experimental data for this particular compound is limited in publicly available literature, a comprehensive understanding can be constructed by examining the well-established principles of aziridine chemistry and computational studies on related structures.
The ring-opening of aziridines is a thermodynamically favorable process due to the release of significant ring strain, which is approximately 27 kcal/mol. The kinetics of these reactions, however, are highly dependent on several factors, including the nature of the substituents on the nitrogen and carbon atoms of the aziridine ring, the nucleophile, and the reaction conditions.
Computational studies on the ring-opening of generic aziridines have provided valuable insights into the activation energies involved. For instance, the activation energy for the ring-opening of an unsubstituted aziridine ring is considerable, highlighting the kinetic stability of the ring in the absence of an activating group or catalyst. The presence of electron-withdrawing groups on the nitrogen atom, creating so-called "activated" aziridines, significantly lowers the activation barrier for nucleophilic attack, thereby increasing the reaction rate. Conversely, "non-activated" aziridines, such as "Aziridine, 1,1'-(1,4-butanediyl)bis-" which bears alkyl substituents on the nitrogen atoms, are relatively inert towards many nucleophiles and often require activation by protonation or Lewis acids to facilitate ring-opening.
The table below summarizes general trends in activation energies for the ring-opening of different types of aziridines, providing a framework for understanding the expected reactivity of "Aziridine, 1,1'-(1,4-butanediyl)bis-".
| Aziridine Type | Activating Feature | Relative Activation Energy | Typical Reaction Conditions |
|---|---|---|---|
| Non-activated (e.g., N-alkyl) | None | High | Requires strong nucleophiles or acidic catalysis |
| Activated (e.g., N-sulfonyl, N-acyl) | Electron-withdrawing group on Nitrogen | Low | Reacts with a wide range of nucleophiles under mild conditions |
| Protonated/Lewis Acid-activated | Coordination to H+ or Lewis Acid | Significantly Lowered | Catalytic amounts of acid |
For "Aziridine, 1,1'-(1,4-butanediyl)bis-," being a non-activated bis-aziridine, it is expected to exhibit relatively high activation barriers for ring-opening reactions. The butane linker likely has a minimal electronic effect on the reactivity of the individual aziridine rings. However, it can influence the stereochemical outcome of reactions, particularly in polymerization or intramolecular processes.
A computational study on the formation and nucleophile-induced ring-opening of N-spiro bis-aziridinium ions, which share the feature of having two constrained aziridine-like rings, provides some analogous insights. Such studies are critical for predicting reaction pathways and understanding the factors that control regioselectivity and stereoselectivity in the reactions of bis-aziridines.
The following table outlines the expected thermodynamic parameters for the stepwise ring-opening of "Aziridine, 1,1'-(1,4-butanediyl)bis-".
| Reaction Step | ΔH (Enthalpy) | ΔS (Entropy) | ΔG (Gibbs Free Energy) | Thermodynamic Favorability |
|---|---|---|---|---|
| Ring-opening of the first aziridine | Negative (Exothermic) | Slightly Positive/Negative | Negative | Favorable |
| Ring-opening of the second aziridine | Negative (Exothermic) | Slightly Positive/Negative | Negative | Favorable |
| Overall Reaction | Highly Negative | Dependent on final structure | Highly Negative | Highly Favorable |
Computational and Theoretical Studies on Aziridine, 1,1 1,4 Butanediyl Bis
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Aziridine (B145994), 1,1'-(1,4-butanediyl)bis-. The aziridine rings in this molecule are three-membered heterocycles containing a nitrogen atom, which results in significant ring strain. This strain influences the bonding within the rings, leading to bent bonds and increased s-character in the C-N and C-C bonds of the ring compared to their acyclic counterparts.
The nitrogen atoms in the aziridine rings possess lone pairs of electrons that play a crucial role in the molecule's reactivity. Computational studies on similar N-acylaziridines have shown that the nitrogen atom's electronic environment can be significantly influenced by the substituent attached to it. In the case of Aziridine, 1,1'-(1,4-butanediyl)bis-, the 1,4-butanediyl linker connects the two aziridine rings. The electronic properties of this linker can modulate the electron density on the nitrogen atoms.
Molecular orbital analysis reveals the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the nitrogen lone pairs, making these sites susceptible to electrophilic attack. The LUMO is often associated with the antibonding orbitals of the C-N bonds within the aziridine ring, indicating that these bonds are the likely sites for nucleophilic attack, leading to ring-opening reactions.
Table 1: Calculated Electronic Properties of Aziridine, 1,1'-(1,4-butanediyl)bis- (Representative Data)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | +1.2 eV | B3LYP/6-31G(d) |
| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |
| NBO Charge on Nitrogen | -0.45 e | B3LYP/6-31G(d) |
Note: The data in this table is representative and based on typical values for similar aziridine-containing compounds.
Conformational Analysis and Molecular Dynamics Simulations
The 1,4-butanediyl linker in Aziridine, 1,1'-(1,4-butanediyl)bis- provides significant conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of the molecule. These conformations are determined by the rotational barriers around the C-C single bonds of the butane (B89635) chain and the orientation of the two aziridine rings relative to each other.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.gov By simulating the motion of atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and identify the most populated conformational states. nih.gov These simulations can reveal how the two aziridine rings move in relation to each other, which can be crucial for understanding its interactions with other molecules or surfaces.
The flexibility of the linker can allow the molecule to adopt various shapes, from an extended conformation where the two aziridine rings are far apart to a more folded conformation where they are in closer proximity. The relative energies of these conformers can be calculated to determine the most stable structures.
Table 2: Relative Energies of Key Conformers of Aziridine, 1,1'-(1,4-butanediyl)bis- (Representative Data)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti (Extended) | 180° | 0.0 |
| Gauche | 60° | 0.9 |
| Eclipsed | 0° | 5.0 |
Note: The data in this table is representative and based on the conformational analysis of butane and similar linked heterocyclic systems.
Theoretical Elucidation of Reaction Pathways and Transition States for Ring Opening
A key aspect of aziridine chemistry is their susceptibility to ring-opening reactions due to their inherent ring strain. nih.gov Computational studies can elucidate the detailed mechanisms of these reactions, including the identification of transition states and the calculation of activation energies. The ring-opening of aziridines can be initiated by either nucleophiles or electrophiles.
For Aziridine, 1,1'-(1,4-butanediyl)bis-, the ring-opening can occur at either of the two aziridine rings. Theoretical calculations can predict the regioselectivity of the attack, i.e., whether the nucleophile will attack the more or less substituted carbon atom of the aziridine ring. This is often governed by both steric and electronic factors.
DFT calculations can be used to map the potential energy surface of the ring-opening reaction. This allows for the determination of the lowest energy pathway from reactants to products, passing through the transition state. The calculated activation energy provides a quantitative measure of the reaction rate. For example, in a base-mediated SN2-type ring opening, the transition state would involve the approaching nucleophile, the carbon atom being attacked, and the leaving nitrogen group. mdpi.com
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and validate experimental data. researchgate.net For Aziridine, 1,1'-(1,4-butanediyl)bis-, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.
Calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR data to confirm the molecular structure and conformation. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Table 3: Predicted Spectroscopic Data for Aziridine, 1,1'-(1,4-butanediyl)bis- (Representative Data)
| Spectroscopic Property | Predicted Value | Experimental Correlation |
| 1H NMR Chemical Shift (CH2 in ring) | 1.5 - 2.0 ppm | Correlates to upfield protons in a strained ring |
| 13C NMR Chemical Shift (C in ring) | 25 - 35 ppm | Correlates to shielded carbons in a strained ring |
| IR Stretching Frequency (C-N) | 1200 - 1250 cm-1 | Characteristic C-N stretching vibration |
Note: The data in this table is representative and based on general spectroscopic features of aziridine rings.
Structure-Reactivity Relationships Derived from Computational Models
By systematically modifying the structure of Aziridine, 1,1'-(1,4-butanediyl)bis- in silico and calculating its properties, computational models can establish structure-reactivity relationships. For instance, the effect of substituting the hydrogen atoms on the aziridine rings or changing the length of the alkyl linker can be investigated.
These studies can reveal how changes in the molecular structure affect properties such as the ring strain, the nucleophilicity of the nitrogen atoms, and the activation energy for ring-opening reactions. Such relationships are invaluable for designing new molecules with specific desired properties and for understanding the factors that govern the reactivity of this class of compounds. Computational models can also be used to predict the reactivity of Aziridine, 1,1'-(1,4-butanediyl)bis- with different types of reagents, guiding synthetic efforts.
Applications of Aziridine, 1,1 1,4 Butanediyl Bis in Advanced Organic Synthesis and Materials Science Research
Utility as a Crosslinking Agent in Polymer Chemistry
The high ring strain of the aziridine (B145994) groups in Aziridine, 1,1'-(1,4-butanediyl)bis- makes them susceptible to nucleophilic ring-opening reactions. This reactivity is harnessed in polymer chemistry, where the compound can react with polymers containing nucleophilic functional groups, such as carboxylic acids, to form stable covalent bonds. This reaction creates a three-dimensional network structure, significantly altering the polymer's properties. Polyfunctional aziridines are typically added to formulated products at levels of 1% to 3% just before use, creating a two-part system with a finite pot life, often between 4 and 24 hours, depending on system conditions like temperature and pH. polyaziridineglobal.com
Fabrication of Crosslinked Polymeric Networks and Hydrogels
Aziridine, 1,1'-(1,4-butanediyl)bis- is an effective crosslinker for a variety of polymer systems, particularly aqueous-based emulsions and dispersions such as acrylics and polyurethanes. polyaziridineglobal.comresearchgate.net The crosslinking process occurs when the aziridine rings react with the carboxylic acid groups present on the polymer chains. researchgate.netjoiematerial.com This reaction forms a stable network, converting linear polymer chains into a cohesive, crosslinked material. google.com
The crosslinking can proceed at room temperature, although moderate heating (60-80°C) can accelerate the curing process. joiematerial.com This versatility allows for its use in both ambient and heat-cured systems. The formation of these networks is fundamental to improving the performance of water-based finishes, providing an alternative to solvent-based systems. researchgate.net The flexible butanediyl spacer in Aziridine, 1,1'-(1,4-butanediyl)bis- provides a less rigid crosslink compared to aromatic bisamide crosslinkers, which can be advantageous in creating more flexible polymer networks. google.comgoogle.com
Enhancement of Mechanical and Thermal Properties of Materials
The introduction of crosslinks using Aziridine, 1,1'-(1,4-butanediyl)bis- leads to substantial improvements in the mechanical and thermal properties of polymers. Crosslinking increases the molecular weight and restricts polymer chain mobility, which enhances properties like cohesive strength, abrasion resistance, and wear resistance. polyaziridineglobal.compolyaziridine.com For instance, in polyurethane elastomers, the crosslinking density is a key factor that influences mechanical properties. researchgate.netmdpi.com
The thermal conductivity and stability of polymers can also be enhanced through crosslinking. nih.govrsc.org By creating a more interconnected network, heat transfer through the material can be improved. nih.gov Furthermore, the flexible crosslinks introduced by aliphatic aziridines can result in a broader application temperature range for the material compared to those crosslinked with more rigid agents. google.comgoogle.com Studies on various polymers have shown that increasing the degree of crosslinking generally leads to higher thermal conductivity. nih.gov
Below is a table summarizing the enhanced properties of polymers upon crosslinking with polyfunctional aziridines.
Table 1: Improvement in Polymer Properties via Aziridine Crosslinking| Property | Enhancement | Application Benefit |
|---|---|---|
| Cohesive Strength | Increased | Prevents adhesive failure under stress. polyaziridine.com |
| Abrasion Resistance | Improved | Enhances durability of coatings and textiles. polyaziridineglobal.com |
| Water Resistance | Increased | Protects substrates from moisture damage. polyaziridineglobal.com |
| Chemical Resistance | Increased | Improves performance in harsh chemical environments. polyaziridineglobal.com |
| Adhesion | Improved | Stronger bonding to difficult or challenging substrates. polyaziridineglobal.compolyaziridine.com |
| Cure Time | Faster | Increases manufacturing efficiency. polyaziridine.com |
Research into Coatings, Adhesives, and Composites
The property enhancements imparted by Aziridine, 1,1'-(1,4-butanediyl)bis- make it a valuable additive in the research and development of high-performance coatings, adhesives, and composites.
Coatings: In wood, textile, and plastic film coatings, polyfunctional aziridines are used to crosslink acrylic emulsions and polyurethane dispersions. polyaziridineglobal.compolyaziridine.com This results in coatings with improved water and chemical resistance, better abrasion resistance, and enhanced clarity. polyaziridineglobal.compolyaziridine.com For textiles, it increases wear and water resistance, while for plastic films, it improves coating adhesion and anti-static properties. polyaziridineglobal.compolyaziridine.com
Adhesives: The addition of aziridine crosslinkers to pressure-sensitive adhesives (PSAs) significantly increases cohesive strength and improves adhesion to various substrates. polyaziridineglobal.comgoogle.compolyaziridine.com This is crucial for applications like tapes and labels where a strong, durable bond is required. polyaziridineglobal.com The use of flexible crosslinkers like Aziridine, 1,1'-(1,4-butanediyl)bis- can also improve the low-temperature performance and initial tack of acrylic adhesives, which can be negatively affected by more rigid crosslinking agents. google.comgoogle.com
Inks and Varnishes: In printing inks and overprint varnishes, these crosslinkers improve adhesion to non-porous substrates, increase scuff and water resistance, and enhance color clarity. polyaziridineglobal.com
Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles
Beyond polymer science, the strained aziridine ring is a versatile functional group in organic synthesis, serving as a building block for more complex nitrogen-containing heterocycles. illinois.eduresearchgate.net The ring-opening reactions of aziridines provide a pathway to a variety of larger ring systems. researchgate.net
Formation of Piperazine (B1678402) and Morpholine (B109124) Derivatives
Aziridines are valuable intermediates for synthesizing six-membered heterocycles like piperazines and morpholines, which are important pharmacophores in medicinal chemistry. metu.edu.tre3s-conferences.org
Piperazine Derivatives: Aziridines can be converted into functionalized piperazine structures. metu.edu.trmetu.edu.tr Synthetic strategies have been developed where aziridine-containing precursors undergo intramolecular cyclization to form aziridine-fused piperazine imines, which can then be further transformed into highly functionalized piperazine derivatives. metu.edu.trmetu.edu.tr The fundamental reactivity of the piperazine nucleus is due to the nitrogen atoms at the 1,4-positions, making it a key structure in drug development. researchgate.net
Morpholine Derivatives: The synthesis of morpholines can also be achieved starting from aziridines. e3s-conferences.orgresearchgate.net Ring-opening of an aziridine followed by cyclization with a suitable oxygen-containing fragment is a known method for constructing the morpholine ring. researchgate.net Various synthetic methods have been reviewed, highlighting the role of aziridines as starting materials for 1,4-oxazines (morpholines). researchgate.net
Synthesis of Macrocyclic and Oligomeric Architectures
The bifunctional nature of Aziridine, 1,1'-(1,4-butanediyl)bis-, with two reactive sites, makes it an ideal candidate for the construction of large, complex molecules such as macrocycles and oligomers.
Macrocyclic Architectures: Aziridine-containing molecules, particularly aziridine aldehydes, have been employed in multicomponent reactions to generate medium-sized peptidomimetic macrocycles. rsc.orgresearchgate.net The aziridine ring is embedded into the macrocyclic backbone, and its subsequent site-specific ring-opening allows for late-stage functionalization of the molecule. rsc.orgresearchgate.net The ability to bridge the ends of linear peptides demonstrates the utility of aziridines in forming complex cyclic structures. rsc.org While not specifically using the title compound, these methods highlight the potential of bis-aziridines to act as linkers in the synthesis of novel macrocyclic systems, such as tetra-aza macrocycles. nih.gov
Oligomeric Architectures: The reaction of a bis-aziridine with a difunctional nucleophile can lead to the formation of oligomeric or polymeric chains. Each reaction between an aziridine ring and a nucleophile extends the chain. This principle is fundamental to its role as a crosslinker but can also be applied to synthesize linear or branched oligomers under controlled conditions. Research into ethylene (B1197577) oligomerization, while using different catalysts, underscores the industrial importance of forming specific chain-length oligomers. nih.gov
Role in Dendrimer and Hyperbranched Polymer Construction
Dendrimers and hyperbranched polymers are classes of synthetic macromolecules characterized by their highly branched, three-dimensional structures. nih.govinstras.com The synthesis of these materials relies on the use of multifunctional monomers that can create branching points. Dendrimers are grown in a stepwise, controlled manner, leading to monodisperse, perfectly branched structures, while hyperbranched polymers are typically synthesized in a one-pot reaction, resulting in polydisperse materials with irregular branching. nih.govinstras.com
Aziridine, 1,1'-(1,4-butanediyl)bis-, with its two reactive aziridine groups, can function as a difunctional monomer or crosslinking agent, essential for the construction of such branched architectures. The aziridine rings can undergo ring-opening polymerization or react with multifunctional core molecules, leading to the formation of branched structures. rsc.orgepo.org
The primary mechanism involves the reaction of the aziridine groups with nucleophiles, such as carboxylic acids or amines, which are common functional groups in the monomers used for dendrimer and hyperbranched polymer synthesis. epo.orgresearchgate.net For instance, in a reaction with a molecule containing multiple carboxylic acid groups, each aziridine ring can react with an acid group, effectively linking different polymer chains or monomer units together. This crosslinking action is fundamental to building the complex, three-dimensional networks characteristic of hyperbranched polymers. researchgate.netgoogle.com
While specific examples detailing the use of Aziridine, 1,1'-(1,4-butanediyl)bis- in the synthesis of classic dendrimers like Polyamidoamine (PAMAM) are not prevalent in publicly accessible research, its structural analogy to other diamine or diazide core molecules suggests its potential utility in divergent synthesis strategies. researchgate.netchemrxiv.org In such a scenario, the molecule could act as a central core, with successive generations of monomers being added to the reactive nitrogen atoms of the aziridine rings after a conceptual ring-opening.
The table below outlines the potential role of Aziridine, 1,1'-(1,4-butanediyl)bis- in the synthesis of branched polymers based on its known chemical reactivity as a crosslinking agent.
| Property | Role in Polymer Construction | Resulting Polymer Architecture |
| Difunctional Nature | Acts as a linker between monomer units or polymer chains. | Contributes to chain extension and branching. |
| Aziridine Ring Reactivity | Ring-opening reaction with nucleophilic groups (e.g., -COOH, -NH2) on other monomers. | Forms covalent bonds that create branching points. |
| Crosslinking Capability | Connects multiple polymer chains together. | Leads to the formation of a three-dimensional hyperbranched network. |
Surface Functionalization and Modification of Substrates
The modification of material surfaces is crucial for altering their properties, such as adhesion, wettability, and biocompatibility. Aziridine, 1,1'-(1,4-butanediyl)bis- serves as an effective agent for surface functionalization due to the high reactivity of its aziridine rings, which can form covalent bonds with functional groups present on a substrate's surface. researchgate.net
This compound is particularly effective for crosslinking polymer coatings on various substrates. For materials that have surfaces rich in carboxylic acid groups, such as certain acrylic polymers, the aziridine groups of Aziridine, 1,1'-(1,4-butanediyl)bis- can react to form a dense, crosslinked network. epo.orggoogle.com This process significantly enhances the mechanical durability, solvent resistance, and adhesive properties of the coating. researchgate.net The butane (B89635) linker between the two aziridine groups provides a degree of flexibility to the crosslinked network, which can be advantageous in applications requiring non-rigid coatings. google.com
The functionalization process involves applying a solution containing Aziridine, 1,1'-(1,4-butanediyl)bis- to the substrate, followed by a curing step, which is often thermal, to facilitate the ring-opening reaction and covalent bond formation. This method can be applied to a wide range of substrates, including polymers, metals, and ceramics, provided their surfaces possess or are pre-treated to possess appropriate nucleophilic functional groups.
The following interactive table summarizes research findings on the surface modification capabilities of difunctional aziridines.
| Substrate Material | Functional Groups on Substrate | Aziridine, 1,1'-(1,4-butanediyl)bis- Role | Resulting Surface Property Change |
| Carboxylated Acrylic Polymer Films | Carboxylic Acid (-COOH) | Crosslinking Agent | Increased tensile strength and solvent resistance. |
| Cellulose-based Materials | Hydroxyl (-OH) | Grafting/Crosslinking Agent | Improved water resistance and mechanical properties. |
| Acid-treated Metal Surfaces | Hydroxyl (-OH), Carboxyl (-COOH) | Adhesion Promoter | Enhanced adhesion of subsequent polymer coatings. |
Integration into the Synthesis and Functionalization of Nanomaterials
The functionalization of nanomaterials is a key area of research aimed at tailoring their properties for specific applications in fields such as medicine, electronics, and catalysis. nih.gov The high surface-area-to-volume ratio of nanoparticles provides ample opportunity for chemical modification. Aziridine, 1,1'-(1,4-butanediyl)bis- can be used as a molecular linker or surface-modifying agent for various nanomaterials. researchgate.net
The aziridine rings can react with functional groups commonly found on the surface of nanoparticles, such as hydroxyl groups on silica (B1680970) or metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂). This reaction results in the covalent attachment of the Aziridine, 1,1'-(1,4-butanediyl)bis- molecule to the nanoparticle surface. Given its difunctional nature, one aziridine ring can bind to the nanoparticle while the other remains available for further reaction. This second aziridine group can then be used to attach other molecules, such as drugs, targeting ligands, or polymers, thereby creating multifunctional nanoparticle systems.
Alternatively, both aziridine groups can react with surface functionalities on the same or adjacent nanoparticles, leading to the formation of a crosslinked coating or nanoparticle aggregates. This can be useful for creating stable nanoparticle-based films or for encapsulating therapeutic agents within a nanoparticle-polymer composite. The butane spacer provides flexibility and spatial separation between the nanoparticle surface and any subsequently attached molecules.
The potential applications of Aziridine, 1,1'-(1,4-butanediyl)bis- in nanomaterial functionalization are summarized in the table below.
| Nanomaterial Type | Surface Functional Groups | Role of Aziridine, 1,1'-(1,4-butanediyl)bis- | Potential Application |
| Silica Nanoparticles (SiO₂) | Silanol (-Si-OH) | Surface Linker | Attachment of biomolecules for biosensing. |
| Iron Oxide Nanoparticles (Fe₃O₄) | Hydroxyl (-OH) | Coating/Crosslinking Agent | Stabilization of magnetic nanoparticles for biomedical imaging. |
| Carbon Nanotubes (CNTs) | Carboxylic Acid (-COOH) | Dispersing/Functionalizing Agent | Improving dispersion in polymer matrices for composite materials. |
Analytical Methodologies for the Research and Characterization of Aziridine, 1,1 1,4 Butanediyl Bis and Its Derivatives
Chromatographic Separations for Purity and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its purity.
Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like Aziridine (B145994), 1,1'-(1,4-butanediyl)bis-. It is widely used for purity assessment and for monitoring the progress of a chemical reaction. A sample is vaporized and passed through a long column, and the components are separated based on their boiling points and interactions with the column's stationary phase.
Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rtx-5MS), is typically suitable for separating this type of compound. google.com
Detection: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. mdpi.com As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak, enabling positive identification of the target compound and any impurities. GC-MS is a definitive method for confirming the presence and purity of Aziridine, 1,1'-(1,4-butanediyl)bis- in a sample mixture. google.com
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of "Aziridine, 1,1'-(1,4-butanediyl)bis-" and its low molecular weight oligomers. The principles of HPLC are particularly well-suited for monitoring the consumption of the monomer and the formation of oligomeric species during the initial stages of polymerization.
In a typical application, reverse-phase HPLC is employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, the analysis of compounds with a 1,4-butanediyl linker, such as 1,4-butanediol (B3395766) diacrylate, can be achieved using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. A similar approach can be adapted for "Aziridine, 1,1'-(1,4-butanediyl)bis-".
The progress of the ring-opening reaction of the aziridine moieties can be monitored by observing the decrease in the peak area of the monomer and the emergence of new peaks corresponding to dimers, trimers, and other low molecular weight oligomers. The retention time of the monomer is typically longer than that of the more polar oligomers that are formed.
Table 1: Representative HPLC Parameters for the Analysis of a 1,4-Butanediyl-linked Monomer
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV (210 nm) or Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
When coupled with Mass Spectrometry (MS), HPLC becomes a powerful tool for the structural elucidation of the separated components. HPLC-MS allows for the determination of the molecular weight of the eluting species, providing confirmation of the identity of the monomer and the various oligomers formed during polymerization. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation. The mass spectrum of the monomer would show a prominent peak corresponding to its molecular ion, while the spectra of the oligomers would exhibit peaks at multiples of the monomer's molecular weight, confirming their structure. This technique is invaluable for understanding the initial stages of the polymerization mechanism.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from "Aziridine, 1,1'-(1,4-butanediyl)bis-". The polymer formed from this monomer is a type of polyethyleneimine (PEI), and the analytical methods for PEI are directly applicable.
GPC separates molecules based on their hydrodynamic volume in solution. A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time.
The molecular weight of the polymer is determined by creating a calibration curve with polymer standards of known molecular weight and narrow molecular weight distribution. For polyethyleneimine, standards such as polyethylene (B3416737) glycol (PEG) or polyethylene oxide (PEO) are often used. From the GPC chromatogram, several important parameters can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.
The choice of eluent is critical for the successful GPC analysis of polyethyleneimine. Due to the presence of amine groups, PEI can interact with the stationary phase of the GPC column. To minimize these interactions, a buffer solution, such as an aqueous solution of acetic acid and sodium acetate, is often used as the mobile phase.
Table 2: Typical GPC Results for Linear Polyethyleneimine
| Sample | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Linear PEI 1 | 10.0 | 12.5 | 1.25 |
| Linear PEI 2 | 25.0 | 31.0 | 1.24 |
| Linear PEI 3 | 50.0 | 63.5 | 1.27 |
Data is representative of typical values for linear polyethyleneimine. ottokemi.com
X-ray Diffraction (XRD) for Solid-State Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For "Aziridine, 1,1'-(1,4-butanediyl)bis-", single-crystal XRD could provide precise information on its molecular structure, including bond lengths, bond angles, and conformation in the solid state. This information is fundamental to understanding its reactivity and the structure of the resulting polymers.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
Table 3: Representative Crystallographic Data for 1,4-Diaminobutane (B46682) Dihydrochloride (B599025)
| Parameter | Value |
| Chemical Formula | C₄H₁₄Cl₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.78 |
| b (Å) | 9.75 |
| c (Å) | 4.82 |
| β (°) | 99.5 |
| Volume (ų) | 406.1 |
| Z | 2 |
| Density (calc.) | 1.31 g/cm³ |
This data for 1,4-diaminobutane dihydrochloride illustrates the type of information obtained from a single-crystal XRD analysis. chemicalbook.com
For polymeric materials derived from "Aziridine, 1,1'-(1,4-butanediyl)bis-", XRD can be used to assess the degree of crystallinity. A highly crystalline polymer will produce sharp diffraction peaks, while an amorphous polymer will result in a broad, diffuse halo.
Thermal Analysis Techniques in Polymerization and Curing Studies
Thermal analysis techniques are essential for studying the polymerization (curing) of "Aziridine, 1,1'-(1,4-butanediyl)bis-" and for characterizing the thermal stability of the resulting polymers.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is a powerful tool for studying the curing process of thermosetting resins, which is analogous to the polymerization of "Aziridine, 1,1'-(1,4-butanediyl)bis-".
During a DSC experiment, an uncured sample of the monomer is heated at a constant rate. The polymerization is an exothermic process, which is observed as a peak in the DSC thermogram. The area under this exotherm is proportional to the total heat of polymerization (ΔH). By analyzing the shape and position of the exothermic peak at different heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined.
DSC is also used to determine the glass transition temperature (Tg) of the cured polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat capacity in the DSC thermogram. The Tg is a critical parameter that defines the upper service temperature of the polymeric material.
Table 4: Representative DSC Data for the Curing of an Epoxy Resin with a Diamine Curing Agent
| Curing Agent Concentration | Onset of Cure (°C) | Peak Exotherm (°C) | ΔH (J/g) | Tg of Cured Polymer (°C) |
| Stoichiometric | 120 | 155 | 450 | 150 |
| Excess Amine | 115 | 148 | 430 | 142 |
| Excess Epoxy | 125 | 162 | 460 | 155 |
This representative data for an epoxy-amine system illustrates the type of information that can be obtained from DSC analysis of a curing reaction. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition behavior of the polymers formed from "Aziridine, 1,1'-(1,4-butanediyl)bis-".
In a TGA experiment, a small amount of the cured polymer is heated at a constant rate, typically in an inert atmosphere (e.g., nitrogen) or in air. The resulting TGA curve plots the percentage of weight loss versus temperature. From this curve, key parameters can be determined:
Onset of decomposition temperature (T_onset): The temperature at which significant weight loss begins.
Temperature of maximum rate of decomposition (T_max): Determined from the peak of the derivative of the TGA curve (DTG curve).
Char yield: The percentage of residual mass remaining at the end of the experiment.
These parameters provide valuable information about the thermal stability of the polymer. A higher decomposition temperature and a higher char yield are generally indicative of a more thermally stable material. The decomposition profile can also provide insights into the degradation mechanism of the polymer.
Table 5: Representative TGA Data for a Cured Epoxy Resin
| Parameter | Value in Nitrogen | Value in Air |
| T_onset (5% weight loss, °C) | 350 | 340 |
| T_max (°C) | 385 | 375, 550 |
| Char Yield at 800°C (%) | 25 | 2 |
This representative data for a cured epoxy resin illustrates the information on thermal stability obtained from TGA. researchgate.net
Derivatives and Analogues of Aziridine, 1,1 1,4 Butanediyl Bis and Comparative Studies
Synthetic Approaches to Structural Modifications
The generation of derivatives and analogues of Aziridine (B145994), 1,1'-(1,4-butanediyl)bis- involves strategic alterations to its core structure. These modifications can be broadly categorized into changes in the alkyl linker chain and substitutions on the aziridine rings.
Alterations in the Alkyl Linker Chain Length and Functionality
The synthesis of bis(aziridinyl)alkanes with varying linker lengths can be achieved through the reaction of aziridine with dihaloalkanes of different chain lengths. This approach allows for the preparation of a homologous series of compounds, for instance, with propane, pentane, or hexane (B92381) linkers, enabling a systematic study of the influence of the linker on the compound's properties.
Another synthetic strategy involves the introduction of heteroatoms into the linker chain to modify its hydrophilicity and conformational flexibility. For example, in the synthesis of bis-triaziquone derivatives, analogues with spacers containing oxygen atoms have been prepared. nih.gov This was achieved by reacting triaziridinylfluoro-1,4-benzoquinone with dimercaptans of varying lengths and compositions. nih.gov While this example involves a more complex quinone-based system, the principle of incorporating heteroatoms into the linker is a transferable concept for modifying simpler bis-aziridine structures.
Table 1: Examples of Linker Modifications in Bis-Aziridine Analogues This table is interactive. Users can sort by linker length and functionality.
| Linker Structure | Number of Atoms in Chain | Functional Groups | Potential Impact |
| -(CH₂)₃- | 3 | Alkyl | Shorter, more rigid linker |
| -(CH₂)₄- | 4 | Alkyl | Baseline (parent compound) |
| -(CH₂)₅- | 5 | Alkyl | Longer, more flexible linker |
| -(CH₂)₆- | 6 | Alkyl | Even greater flexibility |
| -(CH₂)₂-O-(CH₂)₂- | 5 | Ether | Increased hydrophilicity |
Substitutions on the Aziridine Ring System
The introduction of substituents on the carbon atoms of the aziridine rings can significantly alter their reactivity and stereochemistry. General methods for the synthesis of C-substituted aziridines, such as the reaction of imines with carbenes or intramolecular cyclization of appropriately functionalized amines, can be adapted for the synthesis of substituted bis-aziridines. researchgate.net For instance, the synthesis of 2,2-dimethylaziridine-containing compounds has been reported in the context of antineoplastic agents. jove.com
The synthesis of chiral bis-aziridines is of particular interest as it can lead to enantioselective transformations. Asymmetric aziridination reactions, often catalyzed by transition metals with chiral ligands, represent a powerful tool for obtaining optically active aziridines. researchgate.net These methods can be conceptually extended to the synthesis of chiral bis-aziridines, where the stereochemistry of the aziridine rings can influence their interaction with other chiral molecules and surfaces. The preparation of contiguous bisaziridines with specific stereochemistry has been demonstrated through organocatalytic asymmetric aziridination. researchgate.net
Comparative Analysis of Reactivity Profiles for Analogues
The reactivity of bis-aziridines is largely dictated by the electrophilicity of the aziridine rings, which are susceptible to nucleophilic ring-opening reactions. Structural modifications to the linker and the aziridine rings can have a profound impact on this reactivity.
The length and flexibility of the alkyl linker can influence the rate of intra- and intermolecular reactions. In the context of DNA cross-linking by pyrrolobenzodiazepine dimers, it has been shown that compounds with an odd number of methylene (B1212753) units (3 or 5) in the linker exhibit higher DNA binding affinity and cross-linking efficiency compared to those with an even number (4 or 6). korea.ac.kr This suggests that the linker length affects the ability of the two reactive moieties to adopt an optimal orientation for interacting with their target. A similar principle can be applied to the reactivity of Aziridine, 1,1'-(1,4-butanediyl)bis- analogues, where the linker length will affect the ease with which the two aziridine rings can participate in concerted or sequential reactions.
Substituents on the aziridine ring have a more direct electronic and steric effect on reactivity. Electron-withdrawing groups on the aziridine nitrogen or carbon atoms generally increase the ring's susceptibility to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. Steric hindrance from bulky substituents can also influence the regioselectivity of ring-opening reactions, directing nucleophilic attack to the less hindered carbon atom. nih.gov
Impact of Structural Diversity on Research Applications
The structural diversity of Aziridine, 1,1'-(1,4-butanediyl)bis- analogues directly translates to a broad range of potential research applications, primarily centered around their ability to act as cross-linking agents and bifunctional electrophiles.
In the field of materials science, bis-aziridines are utilized as cross-linkers for polymers containing carboxylic acid groups, such as in coatings and adhesives. nih.gov The length and composition of the alkyl linker are expected to influence the mechanical properties of the cross-linked material. A longer, more flexible linker might impart greater elasticity, while a shorter, more rigid linker could lead to a more brittle material. The introduction of functional groups into the linker could also be used to tune properties such as adhesion and chemical resistance.
In medicinal chemistry and chemical biology, the structural modifications of bis-aziridines are crucial for optimizing their biological activity and target selectivity. As demonstrated with bis-naphthalimide antitumor agents, the nature of the linker and substituents on the aromatic rings are critical for cytotoxicity. For bis-aziridines, altering the linker length could optimize the distance for cross-linking biological macromolecules like DNA. Ring substitutions could be used to fine-tune reactivity, making the compound more or less susceptible to activation or deactivation by metabolic enzymes.
The ability to synthesize a variety of bis-aziridine analogues with tailored linkers and ring substitutions opens up possibilities for their use as chemical probes to study biological processes or as versatile building blocks in the synthesis of more complex molecules. The regioselective ring-opening of these compounds provides a pathway to novel diamines and other nitrogen-containing structures. researchgate.net
Future Research Directions and Emerging Trends for Aziridine, 1,1 1,4 Butanediyl Bis
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of green and sustainable synthetic methodologies is a paramount goal in modern chemistry. For Aziridine (B145994), 1,1'-(1,4-butanediyl)bis-, future research will likely focus on moving away from traditional synthesis methods that may involve hazardous reagents and generate significant waste.
Key areas for future investigation include:
Flow Chemistry Approaches: Continuous flow synthesis offers enhanced safety, better control over reaction parameters, and easier scalability. A mixed flow-batch approach, which has been successfully used for the synthesis of functionalized NH-aziridines from vinyl azides using the green solvent cyclopentyl methyl ether (CPME), could be adapted. nih.govrsc.orgbeilstein-archives.orgresearchgate.net This methodology could potentially be applied to the synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis-, minimizing the hazards associated with reactive intermediates.
Biocatalytic Synthesis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. While the enzymatic formation of aziridines is a relatively new field, recent discoveries of naturally occurring aziridine-forming enzymes open the door to biocatalytic routes. nih.govmdpi.comresearchgate.net Future research could focus on discovering or engineering enzymes capable of catalyzing the formation of the bis-aziridine structure from renewable feedstocks. For instance, the biosynthesis of 1,4-diaminobutane (B46682), a potential precursor, from renewable sources is an area of active research. google.comacs.orgnih.govmdpi.com
Water as a Reaction Medium: Performing organic reactions in water is highly desirable from an environmental perspective. Studies have shown that regioselective ring-opening and subsequent cyclization of aziridines can be achieved in water, which can act as both a solvent and a catalyst. sci-hub.st Future work could explore the feasibility of synthesizing or performing reactions with Aziridine, 1,1'-(1,4-butanediyl)bis- in aqueous media.
| Sustainable Strategy | Potential Application to Aziridine, 1,1'-(1,4-butanediyl)bis- | Key Advantages | Representative General Examples |
| Flow Chemistry | Synthesis from a suitable precursor like 1,4-diaminobutane and a di-electrophile. | Improved safety, scalability, and process control. | Synthesis of functionalized NH-aziridines from vinyl azides. nih.gov |
| Biocatalysis | Enzymatic synthesis from renewable feedstocks. | Use of mild reaction conditions, high selectivity, reduced waste. | Enzyme-catalyzed aziridine formation in natural product biosynthesis. nih.gov |
| Aqueous Synthesis | Performing synthetic steps or subsequent reactions in water. | Environmentally benign, reduced use of organic solvents. | Regioselective opening of aziridines and mercaptoacetylative cyclization in water. sci-hub.st |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to advancing aziridine chemistry, and the development of novel catalytic systems will be crucial for unlocking the full potential of Aziridine, 1,1'-(1,4-butanediyl)bis-.
Future research in this area should target:
Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts have been successfully employed for the asymmetric aziridination of aldehydes. nih.gov The development of organocatalytic methods for the synthesis of chiral bis-aziridines would be a significant advancement.
Transition Metal Catalysis: While established, there is still room for innovation in transition metal-catalyzed aziridination. The use of earth-abundant metals like copper and iron is a growing trend. rsc.orgrsc.orgresearchgate.netnih.gov Furthermore, catalysts that allow for the direct aziridination of unactivated alkenes with high chemo- and stereoselectivity are highly sought after. rsc.orgorganic-chemistry.org For Aziridine, 1,1'-(1,4-butanediyl)bis-, research into catalysts that can mediate its formation from dienes or its subsequent polymerization and modification will be important. acs.orgmdpi.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. It has been used to drive (3+2) cycloaddition reactions of aziridines by generating reactive ylides under mild conditions. nih.gov Exploring photocatalytic methods for the synthesis or transformation of Aziridine, 1,1'-(1,4-butanediyl)bis- could lead to novel and efficient reaction pathways.
| Catalytic System | Potential Application | Key Advantages | Representative General Examples |
| Organocatalysis | Asymmetric synthesis of chiral bis-aziridines. | Metal-free, environmentally friendly, high enantioselectivity. | Asymmetric aziridination of chiral acrylaldehydes. nih.gov |
| Transition Metal Catalysis | Direct synthesis from dienes; controlled polymerization. | High efficiency, selectivity, and functional group tolerance. | Silver-catalyzed chemo-, regio-, and stereoselective aziridination of dienes. acs.org |
| Photocatalysis | Novel cycloaddition and modification reactions. | Mild reaction conditions, use of visible light as a renewable energy source. | Visible-light driven (3+2) cycloaddition of aziridines. nih.gov |
Advanced Material Design with Tailored Properties
The bifunctional nature of Aziridine, 1,1'-(1,4-butanediyl)bis- makes it an excellent candidate as a monomer or crosslinking agent for the development of advanced materials.
Emerging trends in this area include:
Polymer Networks and Hydrogels: Bis-aziridines can be used to create crosslinked polymer networks with unique properties. Polymeric aziridines have been developed as less toxic crosslinkers for water-based coatings. researchgate.netchimicalombarda.com Future research could explore the use of Aziridine, 1,1'-(1,4-butanediyl)bis- to create novel hydrogels for biomedical applications or high-performance coatings and adhesives. google.comgoogle.com The flexibility of the butanediyl linker could impart desirable mechanical properties to the resulting polymers. google.com
Functional Polyurethanes: Multicomponent polymerization involving bis(N-sulfonyl aziridine)s, diols, and isocyanates has been shown to produce poly(sulfonamide urethane)s. researchgate.net A similar strategy could be employed with Aziridine, 1,1'-(1,4-butanediyl)bis- to synthesize novel polyurethanes with tailored thermal and mechanical properties.
Stimuli-Responsive Materials: The aziridine ring can be opened under specific conditions (e.g., pH change), which could be exploited to create stimuli-responsive materials. Polymers incorporating Aziridine, 1,1'-(1,4-butanediyl)bis- could be designed to release encapsulated agents or change their properties in response to environmental cues.
| Material Type | Role of Aziridine, 1,1'-(1,4-butanediyl)bis- | Potential Properties and Applications |
| Crosslinked Polymers | Crosslinking agent | Enhanced mechanical strength, adhesion, and chemical resistance in coatings and adhesives. google.comgoogle.comtfg999.com |
| Hydrogels | Monomer/Crosslinker | Biocompatible materials for drug delivery and tissue engineering. |
| Functional Polyurethanes | Monomer | Polymers with tunable glass transition temperatures and thermal stability. researchgate.net |
Interdisciplinary Research at the Interface of Chemistry and Engineering
Bridging the gap between fundamental chemical research and practical engineering applications is crucial for realizing the potential of Aziridine, 1,1'-(1,4-butanediyl)bis-.
Future interdisciplinary research should focus on:
Process Design and Optimization: Chemical engineers can play a vital role in designing and optimizing the synthesis of Aziridine, 1,1'-(1,4-butanediyl)bis- on an industrial scale, particularly for flow chemistry processes.
Material Processing and Characterization: Collaboration between chemists and materials scientists will be essential for processing the polymers derived from this bis-aziridine and characterizing their mechanical, thermal, and chemical properties for specific applications.
Techno-Economic Analysis: A thorough techno-economic analysis will be necessary to assess the commercial viability of any new synthetic routes or materials developed from Aziridine, 1,1'-(1,4-butanediyl)bis-.
Unexplored Reactivity Patterns and Mechanistic Discoveries
While the reactivity of simple aziridines is well-studied, the behavior of a bis-aziridine like Aziridine, 1,1'-(1,4-butanediyl)bis- offers opportunities for discovering novel reactivity patterns.
Key areas for future mechanistic and reactivity studies include:
Tandem and Cascade Reactions: The presence of two aziridine rings allows for the possibility of designing tandem or cascade reactions where both rings participate in a sequential manner, leading to the rapid construction of complex molecular architectures.
Cycloaddition Reactions: Aziridines can serve as precursors to azomethine ylides for [3+2] cycloaddition reactions. rsc.orgnih.govresearchgate.netresearchgate.net Investigating the cycloaddition reactions of the bis-ylide derived from Aziridine, 1,1'-(1,4-butanediyl)bis- could lead to the synthesis of novel bis-heterocyclic compounds. There is also potential for anomalous cycloadditions, such as the [5+1] cycloaddition reported for donor-acceptor aziridines. rsc.org
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reaction mechanisms, regioselectivity, and stereoselectivity of reactions involving Aziridine, 1,1'-(1,4-butanediyl)bis-. nih.gov Such studies can guide experimental design and lead to a deeper understanding of the compound's reactivity.
| Reaction Type | Potential Outcome with Aziridine, 1,1'-(1,4-butanediyl)bis- | Significance |
| Tandem Ring-Opening | Formation of macrocycles or complex linear diamines. | Efficient synthesis of complex molecules. |
| [3+2] Cycloaddition | Synthesis of bis-pyrrolidines or other bis-heterocycles. | Access to novel molecular scaffolds. rsc.orgnih.gov |
| Mechanistic Studies | Understanding the influence of the second aziridine ring on reactivity. | Rational design of new reactions and catalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
